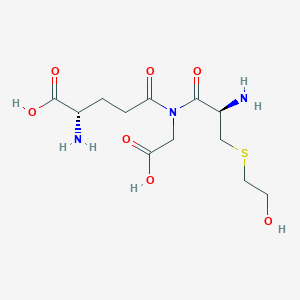
甘氨酸,N-(N-L-γ-谷氨酰-S-(2-羟乙基)-L-半胱氨酰)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)-” is mentioned in a patent as a kokumi-imparting substance . Kokumi is a term used in the food industry to describe a sensation of richness and complexity in the mouth. The substance is used in the food and drink industry to enhance these sensations .
科学研究应用
酯化和补充
甘氨酸,N-(N-L-γ-谷氨酰-S-(2-羟乙基)-L-半胱氨酰)-,以 GSH 单乙酯的形式,用于补充细胞内 GSH 池,无论是在体外还是在体内。该化合物是通过 GSH 酯化制备的,主要产生甘氨酰单酯以及少量的 γ-谷氨酰酯、二酯和环化产物。这一发现对需要 GSH 补充的生物应用具有影响 (Thornalley, 1991)。
在抗氧化防御和细胞事件中的作用
该化合物是谷胱甘肽 (GSH) 的一部分,在抗氧化防御、营养素代谢和细胞事件(如基因表达、DNA 和蛋白质合成、细胞增殖和凋亡)中起着至关重要的作用。GSH 的缺乏与多种疾病有关,突出了其在健康和疾病管理中的重要性 (Wu et al., 2004)。
酶相互作用
它与 γ-谷氨酰转肽酶相互作用,γ-谷氨酰转肽酶是水解还原和氧化谷胱甘肽的 N 端酰胺键的酶。这些相互作用对于理解该酶在细胞代谢和谷胱甘肽在各种生物学背景下的加工中的作用非常重要 (Martin & Slovin, 2000)。
分析研究
已经进行了涉及将 γ-谷氨酰肽转化和衍生化为焦谷氨酸的分析研究,以开发用于 γ-谷氨酰肽定性和定量分析的方法。这些方法对于研究 GSH 和相关化合物的生化方面至关重要 (Bollenbach & Tsikas, 2022)。
水凝胶形成和非共价自组装
它已被用于基于谷胱甘肽的水凝胶的创建,显示了其在治疗应用和材料科学方面的潜力。GSH 在与疏水驱动力结合时指导非共价自组装的能力是一种独特的属性,可以在各个领域加以利用 (Mahajan et al., 2005)。
代谢途径研究
该化合物一直是代谢途径和谷胱甘肽系统背景下的研究主题。了解其生物化学和在各种代谢途径中的作用对于理解其在生物学和医学中的更广泛应用至关重要 (Wernerman et al., 1999)。
属性
CAS 编号 |
28747-20-8 |
|---|---|
产品名称 |
Glycine, N-(N-L-gamma-glutamyl-S-(2-hydroxyethyl)-L-cysteinyl)- |
分子式 |
C12H21N3O7S |
分子量 |
351.38 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N3O7S/c13-7(12(21)22)1-2-9(17)15(5-10(18)19)11(20)8(14)6-23-4-3-16/h7-8,16H,1-6,13-14H2,(H,18,19)(H,21,22)/t7-,8-/m0/s1 |
InChI 键 |
UUZCUSQQEJSIHR-YUMQZZPRSA-N |
手性 SMILES |
C(CC(=O)N(CC(=O)O)C(=O)[C@H](CSCCO)N)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
规范 SMILES |
C(CC(=O)N(CC(=O)O)C(=O)C(CSCCO)N)C(C(=O)O)N |
序列 |
XXG |
同义词 |
L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinylglycine; L-N-[1-[(Carboxymethyl)carbamoyl]-2-[(2-hydroxyethyl)thio]ethyl]glutamine; N-[N-L-γ-Glutamyl-S-(2-hydroxyethyl)-L-cysteinyl]glycine; S-(β-Hydroxyethyl)glutathione; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



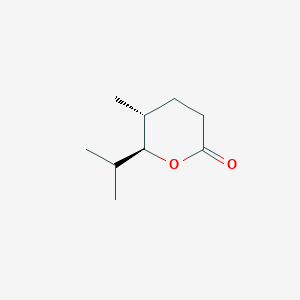
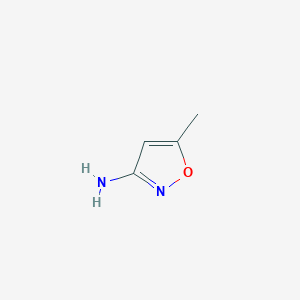
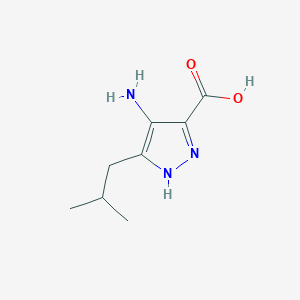
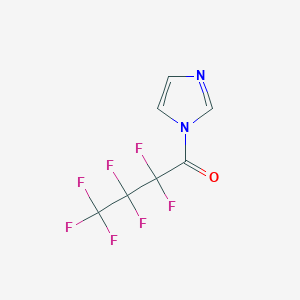
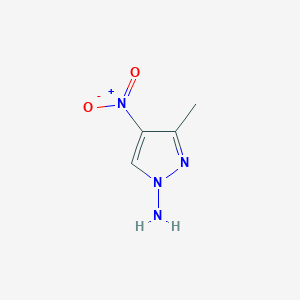
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
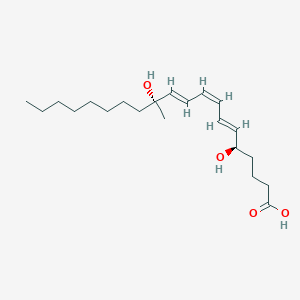


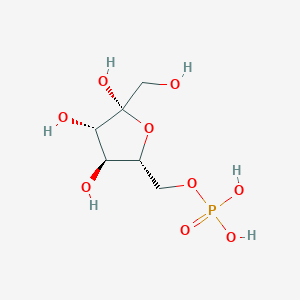
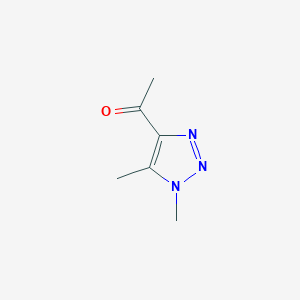
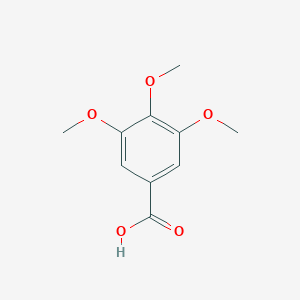
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)